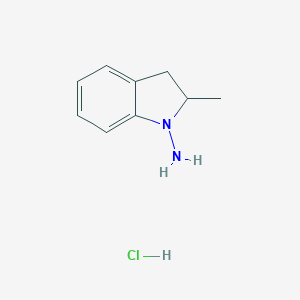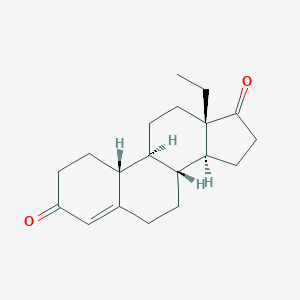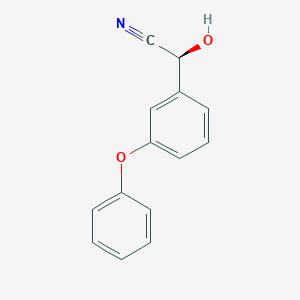
(S)-2-羟基-2-(3-苯氧基苯基)乙腈
概述
描述
“(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” is a chemical compound with the molecular formula C14H11NO2 . It has an average mass of 225.243 Da and a monoisotopic mass of 225.078979 Da . This compound is also known by other names such as “(S)-Hydroxy (3-phenoxyphenyl)acetonitrile” and "(S)-(-)-α-Cyano-3-phenoxybenzyl alcohol" .
Synthesis Analysis
The synthesis of “(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” derivatives, which are components of pyrethroid insecticides, has been investigated . The process involves the asymmetric addition of three different cyanide sources to 3-phenoxybenzaldehyde. Titanium and vanadium (salen) complexes are used as asymmetric catalysts . The processes are analyzed based on both the degree of asymmetric induction and relative cost to determine the commercially most viable synthesis .Molecular Structure Analysis
The molecular structure of “(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” can be represented by the IUPAC name 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile . The InChI representation of the molecule is “InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H” and the canonical SMILES representation is "C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O" .Chemical Reactions Analysis
In the biodegradation of λ-cyhalothrin pesticide, new metabolites were formed in the bacterial cultures, such as bis(4-phenoxyphenyl)methanone, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, 2,4-Bis(1,1-dimethylethyl)-Phenol, 3-phenoxy-benzaldehyde, Isopropyl 4-hydroxybenzoate, 1-Phenoxy-2-propanol, and phenol .Physical And Chemical Properties Analysis
“(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile” has a density of 1.2±0.1 g/cm³, a boiling point of 399.8±32.0 °C at 760 mmHg, and a flash point of 195.6±25.1 °C . It has a molar refractivity of 63.7±0.3 cm³, a polar surface area of 53 Ų, and a molar volume of 184.5±3.0 cm³ . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .科学研究应用
- 方法: 不同的氰化物来源与 3-苯氧基苯甲醛的不对称加成反应由钛和钒 (salen) 配合物催化。 这些不对称催化剂能够生产具有理想性质的特定立体异构体,最大限度地减少浪费和对环境的影响 .
拟除虫菊酯类杀虫剂的不对称合成
作用机制
Target of Action
It is a component of pyrethroid insecticides , which typically target the nervous system of insects.
Biochemical Pathways
The synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile derivatives involves the asymmetric addition of different cyanide sources to 3-phenoxybenzaldehyde . This process is catalyzed by titanium and vanadium (salen) complexes .
Result of Action
The (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a component of pyrethroid insecticides . Pyrethroids are known for their insecticidal activity, toxicity, and environmental persistence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile . For instance, the enantiomers of synthetic pyrethroids, including this compound, have different insecticidal activity, toxicity, and environmental persistence . By producing only the stereoisomer with the most desirable properties, the production of waste and material with inferior effects on biological organisms and the environment can be avoided .
生化分析
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly titanium and vanadium (salen) complexes, which are used as asymmetric catalysts . The nature of these interactions is based on the degree of asymmetric induction and relative cost, determining the most commercially viable synthesis .
Cellular Effects
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Molecular Mechanism
The molecular mechanism of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile involves the asymmetric addition of cyanide sources to 3-phenoxybenzaldehyde . This process is catalyzed by titanium and vanadium (salen) complexes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Dosage Effects in Animal Models
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Metabolic Pathways
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Transport and Distribution
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
Subcellular Localization
It is known that the compound is a component of pyrethroid insecticides, which have different insecticidal activity, toxicity, and environmental persistence .
属性
IUPAC Name |
(2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031526 | |
| Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61826-76-4 | |
| Record name | (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61826-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-hydroxy-3-phenoxy-benzeneacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main approaches to synthesizing (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile?
A1: Two main synthetic approaches are described in the research:
Q2: Why is the chirality of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile important for its application?
A2: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a crucial building block for synthesizing specific enantiomers of pyrethroid insecticides. [] The biological activity of pyrethroids is often stereospecific, meaning that different enantiomers of the same molecule can exhibit different insecticidal activities, potencies, and environmental fates. Therefore, obtaining the desired (S)-enantiomer is crucial for maximizing insecticidal efficacy while potentially minimizing unwanted effects associated with the inactive or less active enantiomer.
Q3: What future research directions could improve the synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile?
A3: Future research could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

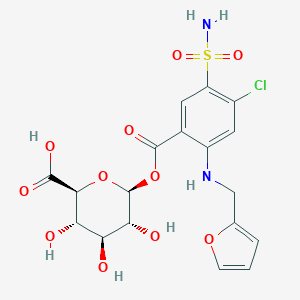

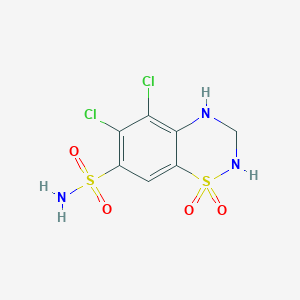


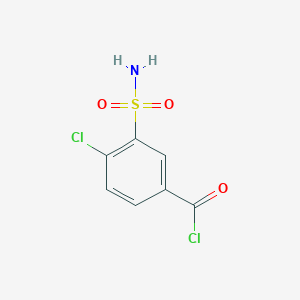
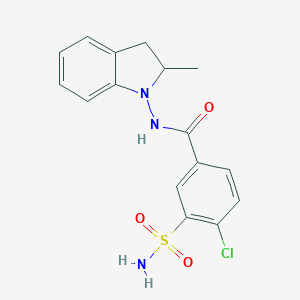
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

